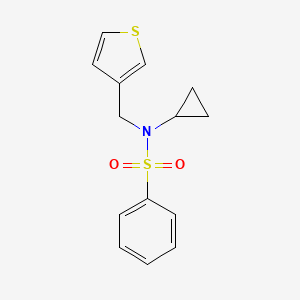
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO2S2 and a molecular weight of 293.4 g/mol. This compound features a cyclopropyl group, a thiophen-3-ylmethyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule in organic chemistry.
Mechanism of Action
Target of Action
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . .
Mode of Action
It’s worth noting that thiophene derivatives have been identified as m2 proton channel inhibitors, which play significant roles in the anti-influenza activity . The sulfonamide moiety and 2,5-dimethyl-substituted thiophene as the core structure are crucial for this activity .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide are not fully understood due to the limited available data. It is known that sulfonamides, the class of compounds to which it belongs, interact with various enzymes and proteins . The nature of these interactions is often complex and can involve both covalent and non-covalent bonds .
Cellular Effects
The cellular effects of this compound are currently unknown. Sulfonamides are known to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. Sulfonamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like dimethyl sulfoxide (DMSO) to form sulfonyl oxoacetimides.
Substitution: It can participate in substitution reactions, particularly at the sulfonamide nitrogen, where different substituents can be introduced.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic effects.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can be compared with other sulfonamide and thiophene derivatives:
N-cyclopropyl-3-[(thiophen-3-ylmethyl)amino]benzamide: Similar in structure but with an amide group instead of a sulfonamide.
Thiophene-based drugs: Such as suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
These comparisons highlight the unique combination of the cyclopropyl, thiophen-3-ylmethyl, and benzenesulfonamide groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-19(17,14-4-2-1-3-5-14)15(13-6-7-13)10-12-8-9-18-11-12/h1-5,8-9,11,13H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYBFAPEVPDDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
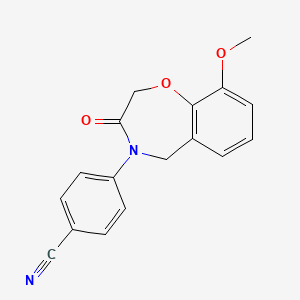
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/new.no-structure.jpg)
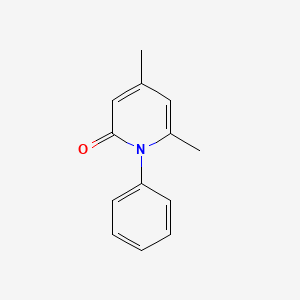
![N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2924024.png)
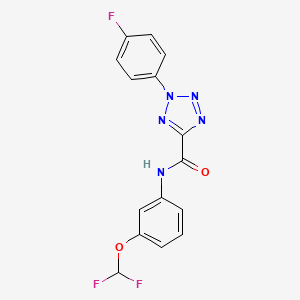
![N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2924028.png)
![N,N-diethyl-4-[(4-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2924029.png)
![4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2924030.png)
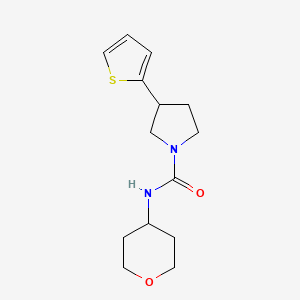
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2924034.png)
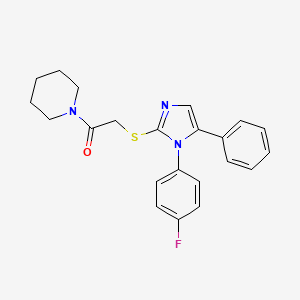
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2924039.png)
